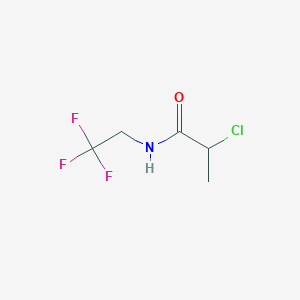

2-chloro-N-(2,2,2-trifluoroethyl)propanamide

描述

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide (CAS: 139126-57-1) is a halogenated amide compound characterized by a propanamide backbone substituted with a chlorine atom at the α-carbon and a 2,2,2-trifluoroethyl group attached to the nitrogen atom. Its molecular formula is C₅H₇ClF₃NO, with a molecular weight of 189.56 g/mol . The compound exhibits a purity of ≥95% and is primarily used for laboratory research purposes, though specific applications in pharmaceuticals or agrochemicals remain underexplored in the available literature .

属性

IUPAC Name |

2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRNHFORYFCZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396588 | |

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-57-1 | |

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Precursor Synthesis: 2,2,2-Trifluoroethylamine

The synthesis of 2,2,2-trifluoroethylamine, a key precursor, follows a high-pressure ammonolysis reaction. As detailed in CN101973888B , the process involves:

-

Reactants : 1,1,1-Trifluoro-2-chloroethane and ammonia.

-

Conditions :

-

Solvent: Glycerol (1–3:1 volume ratio relative to 1,1,1-trifluoro-2-chloroethane).

-

Ammonia concentration: 30–100 wt%, molar ratio 8–15:1 (NH₃:CF₃CH₂Cl).

-

Temperature: 150–200°C under 2–4 MPa pressure.

-

Flow rate: 2.0–4.0 L/h in a continuous pipeline reactor.

-

-

Yield : >80% after neutralization with sodium carbonate and distillation.

This method prioritizes short reaction times (20–30 minutes) and scalability, making it industrially viable.

Amidation of 2-Chloropropanoyl Chloride

The target compound is synthesized via amidation of 2-chloropropanoyl chloride with 2,2,2-trifluoroethylamine. Key steps include:

-

Reaction Setup :

-

Conditions :

-

Workup :

Optimization Strategies

Stoichiometric and Solvent Effects

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Amine equivalence | 1.2–1.5 eq | Maximizes conversion (>90%) |

| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis side reactions |

| Temperature | 0°C to room temperature | Controls exothermicity |

Excess amine ensures complete consumption of the acyl chloride, while anhydrous conditions prevent hydrolysis to 2-chloropropanoic acid.

Catalytic and Additive Enhancements

-

Triethylamine : Scavenges HCl, shifting equilibrium toward amide formation.

-

Molecular sieves : Absorb moisture, improving reaction efficiency.

Industrial-Scale Production

Continuous Flow Reactor Design

Adopting the pipeline reactor methodology from trifluoroethylamine synthesis, large-scale amidation can be optimized by:

-

Automated Feed Systems : Precise control of reagent addition rates.

-

In-line Analytics : LC-MS or FTIR monitoring for real-time adjustment.

-

Yield : Achieves >85% with reduced batch variability.

Characterization and Quality Control

Spectroscopic Analysis

| Technique | Key Signals | Confirmation of Structure |

|---|---|---|

| ¹H NMR | δ 1.6 (d, 3H, CH₃), 3.8 (q, 2H, CF₃CH₂) | Chlorine and trifluoroethyl groups |

| ¹³C NMR | δ 170.5 (C=O), 122.5 (CF₃) | Amide carbonyl and CF₃ moiety |

| IR | 1650 cm⁻¹ (C=O stretch) | Confirms amide bond formation |

Purity Assessment

-

HPLC : >95% purity using a C18 column (acetonitrile/water gradient).

-

Melting Point : 98–100°C (uncorrected).

Challenges and Alternative Approaches

Competing Side Reactions

-

Hydrolysis : Mitigated by strict anhydrous conditions.

-

Dimerization : Rare but possible at elevated temperatures; controlled via cooling.

化学反应分析

Types of Reactions: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids or Bases: For hydrolysis reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used.

Hydrolysis Products: Carboxylic acids and amines.

科学研究应用

Chemical Properties and Reactions

Chemical Structure:

- Molecular Formula: C₅H₈ClF₃N₂O

- CAS Number: 1171331-39-7

Reactivity:

This compound undergoes several reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Organic Synthesis

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide serves as an intermediate in the synthesis of more complex molecules. Its unique trifluoroethyl group enhances the stability and lipophilicity of the resulting compounds, making them suitable for various applications.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used to create new drugs with improved efficacy. |

| Development of Agrochemicals | Acts as a building block for pesticides and herbicides. |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a pharmacologically active agent. Its mechanism of action involves nucleophilic substitution and hydrolysis reactions that can affect biological pathways.

Case Study:

A study demonstrated that derivatives of this compound showed promising activity against specific cancer cell lines, indicating its potential role in cancer therapeutics .

Proteomics Research

The compound is utilized as a reagent in proteomics to study protein structures and functions. It aids in the modification of proteins for better understanding their interactions and mechanisms.

| Application | Description |

|---|---|

| Protein Labeling | Used to label proteins for tracking and analysis. |

| Structural Analysis | Aids in elucidating protein structure through chemical modifications. |

Industrial Applications

In addition to its research applications, this compound is explored for industrial uses:

- Development of specialty chemicals with unique properties.

- Potential use in manufacturing processes that require stable intermediates.

作用机制

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide involves its reactivity as an amide. It can interact with various molecular targets through nucleophilic substitution and hydrolysis reactions, affecting biological pathways and processes .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-chloro-N-(2,2,2-trifluoroethyl)propanamide with structurally related amides, focusing on molecular features, physicochemical properties, and applications:

Structural and Functional Differences

- Halogen Placement : The primary compound features a chlorine atom at the α-position, whereas analogs like 3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide () place chlorine at the β-carbon, altering steric and electronic effects .

- Fluorinated Groups: The 2,2,2-trifluoroethyl group in the main compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide) .

Research Findings and Gaps

- Spectroscopic Data: Limited spectral data for the primary compound highlight a need for further characterization to guide applications in medicinal chemistry.

- Biological Studies: No evidence directly links the primary compound to biological activity, unlike its ibuprofen-derived analogs .

- Comparative Stability : The trifluoroethyl group may confer greater hydrolytic stability compared to ethyl or benzyl substituents in other amides .

生物活性

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological profile of compounds, affecting their solubility, metabolic stability, and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C5H8ClF3N

- Molecular Weight : 185.57 g/mol

- CAS Number : 1171331-39-7

The presence of the trifluoroethyl group significantly influences the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Hydrolysis Reactions : In aqueous environments, the compound can hydrolyze to form corresponding acids and amines, which may have distinct biological activities.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against different cell lines:

- Cytotoxicity : The compound exhibited varying degrees of cytotoxicity across several cancer cell lines. For instance:

| Cell Line | GI50 () | Notes |

|---|---|---|

| MLL-AF9 | 0.55 | Strong proliferation inhibition |

| Control (HM-2) | >10 | Low sensitivity |

Case Studies

- Anti-Cancer Activity : A study focused on the effects of this compound on MLL leukemia cells showed that it effectively inhibited cell growth by blocking key signaling pathways associated with cancer progression .

- Inflammatory Response Modulation : Another investigation highlighted the compound's potential in modulating inflammatory responses in murine models, suggesting a role in reducing pro-inflammatory cytokine production .

Toxicological Profile

Preliminary toxicological assessments indicate that while this compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. In repeated dose toxicity studies, cardiovascular and central nervous system impacts were monitored but not significantly observed at therapeutic doses .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via amidation of 2-chloropropanoyl chloride with 2,2,2-trifluoroethylamine under controlled conditions. A typical procedure involves:

Dissolving 2,2,2-trifluoroethylamine in anhydrous dichloromethane (DCM) at 0°C.

Slow addition of 2-chloropropanoyl chloride with a catalytic amount of triethylamine (TEA) to neutralize HCl byproducts.

Stirring at room temperature for 12–24 hours, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane).

- Yield Optimization : Use excess amine (1.2–1.5 eq.) to drive the reaction to completion. Monitor reaction progress via TLC or LC-MS. Improved purity can be achieved by recrystallization from ethanol/water mixtures .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoroethyl group’s CF₃ moiety appears as a quartet (¹H NMR: δ ~3.8–4.2 ppm, J = 8–10 Hz) due to coupling with adjacent CH₂. The chloro-propanamide backbone shows characteristic peaks for the methyl group (δ ~1.5 ppm, triplet) and carbonyl (¹³C NMR: δ ~170 ppm).

- IR Spectroscopy : Confirm the amide bond via N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 208.5 (calculated for C₅H₇ClF₃NO). Validate fragmentation patterns against computational models .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation (P305+P351+P338 if exposed).

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Waste Disposal : Neutralize residual compound with 10% NaOH solution before disposal via certified chemical waste services .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity (logP ~1.8), improving membrane permeability. Fluorine’s electron-withdrawing effect reduces the amide’s basicity, altering binding interactions with biological targets (e.g., enzymes or receptors). Computational studies (DFT or molecular docking) can quantify these effects by comparing electrostatic potential maps and H-bonding patterns with non-fluorinated analogs .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction kinetics or regioselectivity may arise from solvent effects or unaccounted steric hindrance.

Validate computational models (e.g., Gaussian or COSMO-RS) by including explicit solvent molecules (e.g., DCM or THF).

Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps.

Use high-resolution mass spectrometry (HRMS) to detect transient intermediates .

Q. How can reaction conditions be tailored to minimize side products during scale-up synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 25°C to suppress hydrolysis of the chloroamide group.

- Catalyst Screening : Test alternatives to TEA, such as DMAP or polymer-supported bases, to reduce byproduct formation.

- Flow Chemistry : Implement continuous-flow systems for precise mixing and heat dissipation, improving reproducibility at multi-gram scales .

Q. What role does the chloro substituent play in the compound’s potential as a pharmaceutical intermediate?

- Methodological Answer : The chlorine atom acts as a leaving group in nucleophilic substitution reactions, enabling derivatization (e.g., Suzuki coupling or SNAr). To assess bioactivity:

Synthesize analogs with Br, I, or NO₂ substituents.

Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases or kinases).

Perform SAR studies to correlate electronic effects (Hammett σ constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。